

Comparative Docking Studies of Isoxazole Derivatives Against Key Protein Targets

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Compound of Interest

Compound Name: *Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate*

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A detailed analysis of the binding affinities and interactions of novel isoxazole compounds with Cyclooxygenase-2 (COX-2) and Cytochrome P450 (CYP450) enzymes.

This guide provides a comparative overview of molecular docking studies performed on various isoxazole derivatives targeting two significant protein families: Cyclooxygenase-2 (COX-2), a key enzyme in inflammation^[1], and Cytochrome P450 (CYP450), crucial for drug metabolism. ^{[2][3]} The data presented is intended for researchers, scientists, and drug development professionals to facilitate the understanding of the structure-activity relationships and potential therapeutic applications of these compounds.

Quantitative Data Summary

The following tables summarize the binding affinities (docking scores) of different isoxazole derivatives against their respective protein targets. Lower docking scores indicate a higher binding affinity.

Table 1: Docking Scores of Isoxazole Derivatives against Cyclooxygenase-2 (COX-2)

Compound ID	Target Protein	Docking Score (kcal/mol)	Reference Compound	Reference Docking Score (kcal/mol)
5b	COX-2	-8.7	Parecoxib	Not Specified
5c	COX-2	-8.5	Parecoxib	Not Specified
5d	COX-2	-8.4	Parecoxib	Not Specified
4f	COX-2	Not Specified	Parecoxib	Not Specified
4n	COX-2	Not Specified	Parecoxib	Not Specified
A13	COX-2	Not Specified (IC ₅₀ : 13 nM)	Celecoxib	Not Specified

Data sourced from multiple studies investigating the anti-inflammatory potential of isoxazole derivatives.[1][4][5]

Table 2: Docking Scores of Isoxazole Derivatives against Cytochrome P450 (CYP450) Family Enzymes

Derivative Functional Group	Target Protein	Docking Score (kcal/mol)	Reference Compound	Reference Docking Score (kcal/mol)
4-OH	CYP1A2	-7.8	Ketoconazole	-7.5
4-F	CYP1A2	-8.0	Ketoconazole	-7.5
3-NO ₂	CYP1A2	-8.0	Ketoconazole	-7.5
4-OH	CYP2C9	-8.9	Ketoconazole	-8.3
4-OH	CYP2C8	-8.1	Ketoconazole	-7.8
4-OH	CYP2C19	-8.1	Ketoconazole	-7.9
4-OH	CYP2D6	-7.6	Ketoconazole	-7.2

This table highlights the binding affinities of synthesized isoxazole derivatives compared to standard drugs like ketoconazole, erlotinib, and gemcitabine.[2][3] The 4-OH and 4-F derivatives, in particular, demonstrated strong affinity for the studied CYP450 proteins.[2][3]

Experimental Protocols

The methodologies outlined below are representative of the key experiments cited in the referenced studies.

Molecular Docking Protocol for COX-2 Inhibition Study[5]

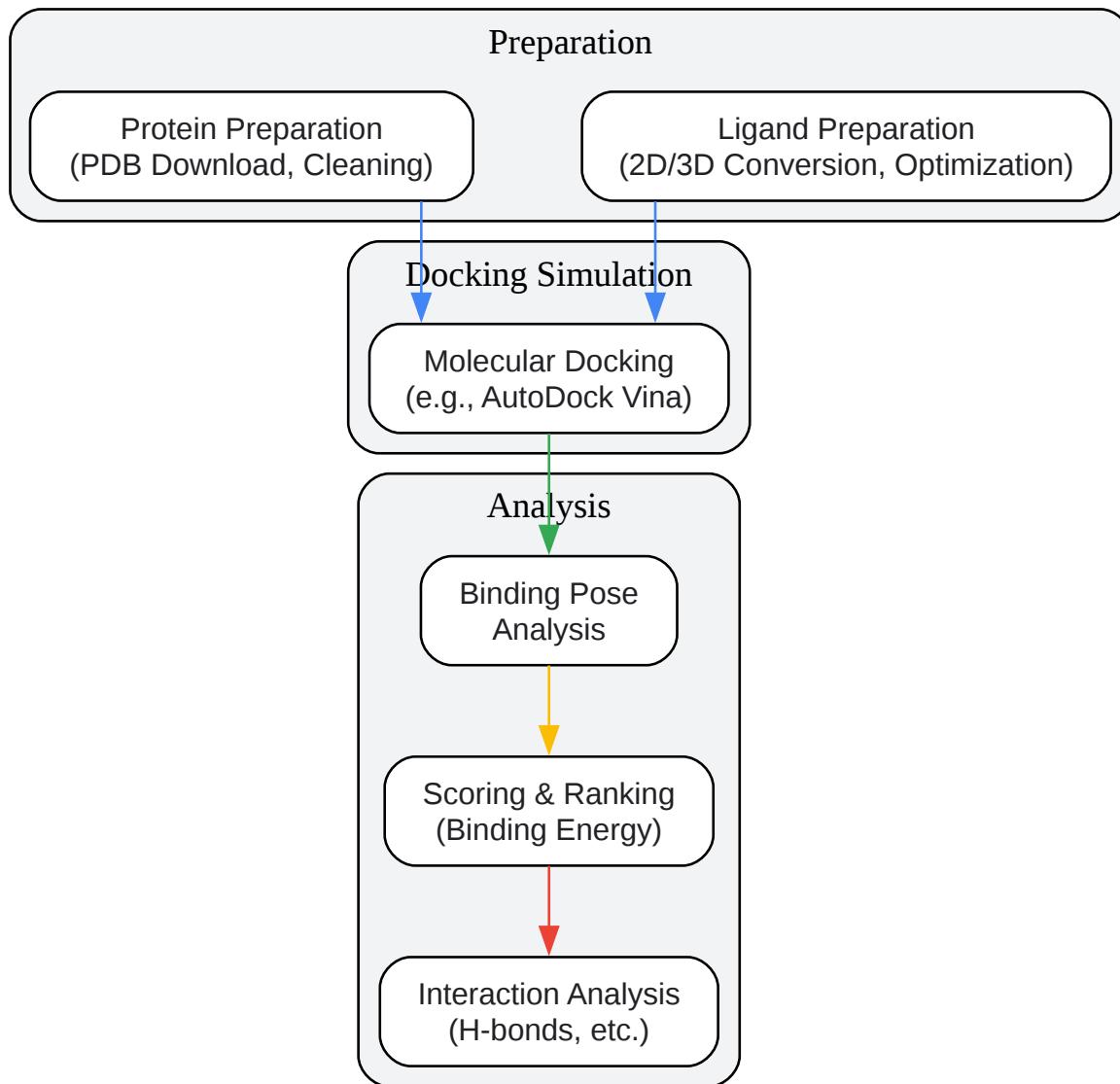
- Protein Preparation: The three-dimensional crystal structure of the COX-2 enzyme (PDB ID: 4COX) was obtained from the Protein Data Bank. The protein was prepared for docking by removing water molecules, adding polar hydrogens, and assigning charges.
- Ligand Preparation: The 3D structures of the isoxazole derivatives were sketched using molecular modeling software and optimized to their lowest energy conformation.
- Docking Simulation: AutoDock Vina was utilized to perform the molecular docking simulations. A grid box was defined around the active site of the COX-2 enzyme to encompass the binding pocket. The program then calculated the binding affinities (in kcal/mol) and identified the most favorable binding poses of the ligands within the active site. The interactions, such as hydrogen bonds with key residues like Cys41, Ala151, and Arg120, were analyzed.[5]

Molecular Docking Protocol for CYP450 Inhibition Study[3]

- Software and Structure Preparation: The 3D structures of the nine synthesized isoxazole derivatives were drawn using the Avogadro software package (version 1.2.0).[3] The crystal structures of the six target enzymes from the cytochrome P450 family were prepared for docking.
- Docking and Analysis: Molecular docking was performed to compare the binding efficacy of the isoxazole derivatives with standard drugs (erlotinib, gemcitabine, and ketoconazole).[3] The binding energies and pharmacophoric interactions were analyzed to determine the strength and stability of the ligand-protein complexes.

Visualizations

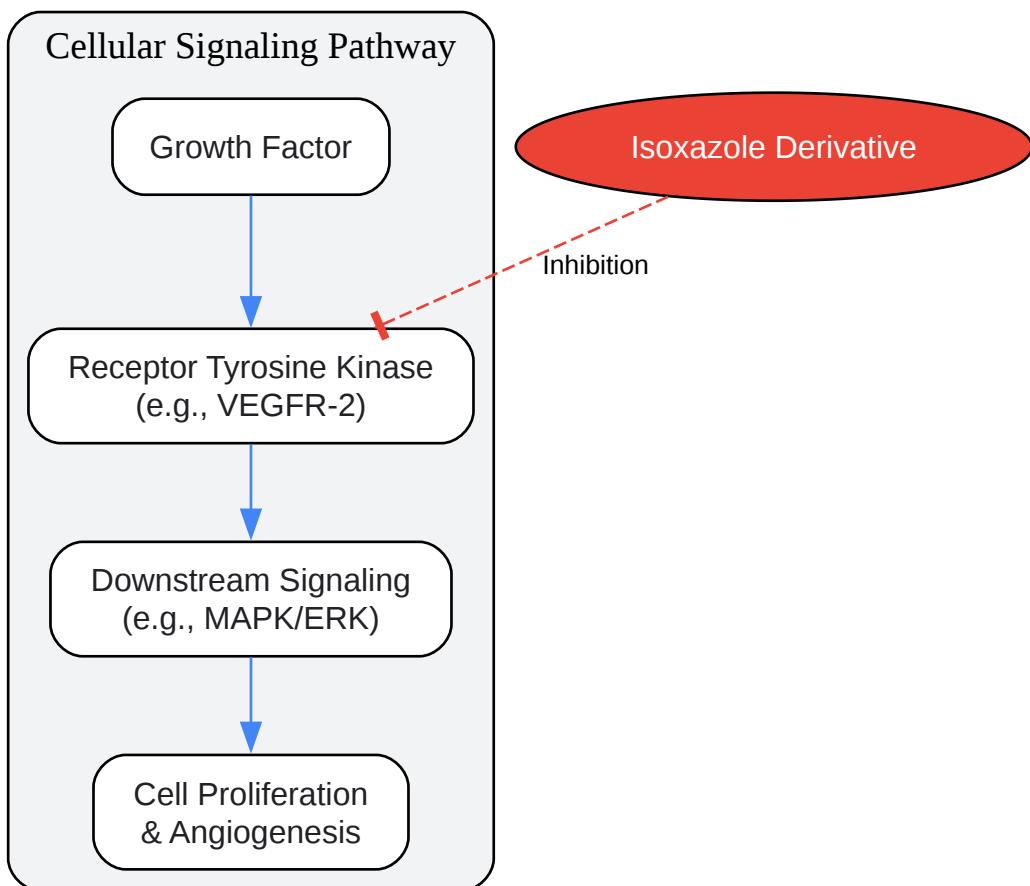
General Workflow of a Molecular Docking Study



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Caption: A flowchart illustrating the key stages of a typical molecular docking experiment.

Hypothetical Signaling Pathway Inhibition by an Isoxazole Derivative



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Caption: A diagram showing the potential inhibitory action of an isoxazole derivative on a signaling pathway.

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